molecular formula C7H10O B578243 3-ethynyltetrahydro-2H-pyran CAS No. 1260667-24-0

3-ethynyltetrahydro-2H-pyran

Cat. No.: B578243
CAS No.: 1260667-24-0
M. Wt: 110.156
InChI Key: DTLSLEAJHZFBHX-UHFFFAOYSA-N
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Description

3-ethynyltetrahydro-2H-pyran: is a chemical compound with the molecular formula C7H10O . It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The presence of an ethynyl group at the third position of the tetrahydropyran ring gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyltetrahydro-2H-pyran can be achieved through various methods. . This method is versatile and allows for the formation of the tetrahydropyran ring system under mild conditions.

Another method involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or copper complexes . The reaction conditions typically involve room temperature and the use of solvents like room temperature ionic liquids (RTILs).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The use of metal catalysts and optimized reaction conditions ensures high efficiency and selectivity in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-ethynyltetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as organolithium reagents and Grignard reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-oxotetrahydro-2H-pyran, while reduction can produce 3-ethyltetrahydro-2H-pyran.

Scientific Research Applications

3-ethynyltetrahydro-2H-pyran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethynyl group at the third position of the tetrahydropyran ring makes 3-ethynyltetrahydro-2H-pyran unique. This functional group imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions.

Biological Activity

3-Ethynyltetrahydro-2H-pyran (C7H10O) is a heterocyclic compound characterized by its unique molecular structure, which includes a tetrahydropyran ring with an ethynyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H10O\text{C}_7\text{H}_{10}\text{O}. The structure features a five-membered ring containing two oxygen atoms and an ethynyl group at the third carbon position. The presence of these functional groups contributes to its reactivity and potential biological activity.

Property Details
Molecular FormulaC7H10O
Molecular Weight114.16 g/mol
StructureTetrahydropyran ring with ethynyl group
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structural features enable it to participate in enzyme-catalyzed reactions, acting as a probe for investigating biological pathways. The compound's hydroxyl group allows it to function as an electrophile in nucleophilic addition reactions, which can modulate the activity of enzymes and receptors.

Potential Biological Activities

Case Studies and Research Findings

  • Antifungal Activity Study : A study investigated the antifungal capabilities of similar pyran derivatives against Clarireedia spp., revealing that certain structural modifications could enhance antifungal efficacy. While not directly studying this compound, the findings indicate that compounds with similar structures may possess significant antifungal properties .
  • Synthesis and Biological Evaluation : Research into the synthesis of 4-pyrrolo-substituted 2H-pyrans has shown that modifications in the pyran structure can lead to enhanced biological activity. These findings suggest that this compound could be synthesized with specific substitutions to optimize its biological effects .
  • Chemical Probes for Therapeutic Applications : The development of chemical probes using derivatives of this compound has been explored for targeting specific signaling pathways in cancer cells. These studies highlight the potential for this compound as a scaffold for developing new therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Distinctive Properties
TetrahydropyranLacks ethynyl group; simpler structureLess reactive in nucleophilic addition
3-Ethyltetrahydro-2H-pyranContains ethyl instead of ethynyl groupDifferent chemical reactivity
6-Pentyl-2H-pyran-2-oneContains pentyl groupNotable antifungal activity

Properties

IUPAC Name

3-ethynyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLSLEAJHZFBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744801
Record name 3-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-24-0
Record name 3-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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